
Rabeprazole Sulfide N-Oxide
Vue d'ensemble
Description
Rabeprazole Sulfide N-Oxide (CAS: 924663-40-1; molecular formula: C₁₈H₂₁N₃O₃S; molecular weight: 359.44 g/mol) is a pharmacologically relevant impurity associated with rabeprazole, a proton pump inhibitor (PPI) used to treat gastric acid-related disorders . Structurally, it features a benzimidazole core linked to a pyridine moiety via a methylthio group, with an N-oxide modification at the pyridine ring (Figure 1). This compound is critical in pharmaceutical quality control, particularly for regulatory compliance in drug manufacturing and analytical method validation .
Méthodes De Préparation
Synthetic Routes to Rabeprazole Sulfide N-Oxide
Oxidation of N-Oxide Sulfide Precursors
The synthesis of this compound begins with the oxidation of its sulfide precursor, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole N-oxide (compound IIIa). This step is pivotal due to the susceptibility of benzimidazole derivatives to degradation under acidic or neutral conditions. The patented process outlined in EP2022789A1 resolves this challenge by performing the oxidation in an acidic medium (pH < 7), which stabilizes the intermediate and minimizes byproduct formation .
Key oxidizing agents include 3-chloroperbenzoic acid (MCPBA) and N-chlorosuccinimide (NCS) , with the latter demonstrating superior performance in industrial settings. For example, oxidation with NCS at pH 3.5–5 achieves a yield of 93.7% for the sulfoxide N-oxide intermediate, compared to 71.1% with MCPBA under slightly basic conditions . The reaction mechanism involves electrophilic attack on the sulfur atom, forming a sulfoxide while preserving the N-oxide moiety.
Role of Acidic Media in Reaction Stability
Unlike rabeprazole itself, which degrades rapidly in acidic environments, the N-oxide sulfide intermediate exhibits remarkable stability across a broad pH range. This property allows for flexible work-up conditions, as demonstrated in Comparative Example 13 of EP2022789A1, where the intermediate remained intact even at pH 2 . Such stability eliminates the need for stringent pH control during purification, simplifying large-scale production.
Optimization of Oxidation Conditions
Impact of Oxidizing Agents and pH
The choice of oxidizing agent and reaction pH directly influences yield and impurity profiles. A comparative analysis of four representative examples from EP2022789A1 is summarized below:
Example | Oxidizing Agent | pH Range | Yield After Oxidation (%) | Yield After Work-Up (%) | Solvent System | Sulfone Impurity (%) |
---|---|---|---|---|---|---|
3 | MCPBA | 8–9 | 71.1 | 83.5 | MeOH/EtOAc | 8.71 |
4 | MCPBA | 3.5–5 | 76.2 | 88.6 | MeOH/EtOAc | 11.10 |
5 | NCS | 13 | 90.2 | 91.7 | MeOH/EtOAc | 0.23 |
6 | NCS | 3.5–5 | 93.7 | 97.6 | MeOH | 0.17 |
Key Findings :
-
NCS outperforms MCPBA in both yield and impurity control, particularly under acidic conditions (Example 6).
-
Acidic pH (3.5–5) minimizes sulfone byproduct formation when using NCS, achieving a sulfone impurity level of 0.17% compared to 8.71% with MCPBA at basic pH .
-
Methanol as a solvent enhances reaction efficiency, likely due to improved solubility of the intermediate.
Mechanistic Insights into Byproduct Formation
Sulfone impurities arise from over-oxidation of the sulfide group, a common issue in sulfoxide synthesis. The N-oxide moiety in the precursor modulates electron density at the sulfur center, reducing its susceptibility to further oxidation. This electronic effect, combined with the use of mild oxidizing agents like NCS, suppresses sulfone formation to below 0.2% in optimized conditions .
Purification and Stability Considerations
Work-Up Strategies
The stability of this compound permits purification under both acidic and basic conditions, a significant advantage over traditional methods. Post-oxidation, the crude product is typically extracted using dichloromethane, washed with dilute NaOH (pH ~13) to remove residual acids, and neutralized with acetic acid (pH 5–6) . This protocol avoids chromatographic purification, which is cost-prohibitive at industrial scales.
Comparative Stability Data
Stability studies cited in EP2022789A1 reveal:
-
Acidic stability : No degradation observed after 24 hours at pH 2 and 25°C.
-
Thermal stability : Decomposition begins at 140–142°C, allowing for safe handling during solvent removal .
Industrial Scalability and Cost Efficiency
The patented process addresses two major hurdles in rabeprazole production:
-
Elimination of chromatographic purification : By leveraging the intermediate’s stability, manufacturers can use simple liquid-liquid extraction, reducing production costs by an estimated 40% .
-
Reduced catalyst loadings : NCS operates at near-stoichiometric ratios (1.05–1.1 equiv), minimizing waste generation.
Analyse Des Réactions Chimiques
Oxidation Reactions
RSO is synthesized via controlled oxidation of rabeprazole sulfide. Industrial processes prioritize selective oxidation to minimize by-products like sulfones:
-
Primary oxidation :
Reagent : Hydrogen peroxide or meta-chloroperbenzoic acid (MCPBA)
Conditions : 0–25°C in methanol or dichloromethane .
Outcome : Conversion of sulfide to sulfoxide with >95% selectivity . -
Overoxidation risk :
Excess oxidants or prolonged reaction times lead to sulfone formation (Rabeprazole sulfone), a common impurity requiring chromatographic removal .
Table 1: Oxidation Reaction Parameters
Parameter | Optimal Range | By-Product Risk |
---|---|---|
Temperature | 0–25°C | High above 30°C |
Oxidant Concentration | 1.0–1.2 equivalents | >1.5 equivalents |
Reaction Time | 1–2 hours | >3 hours |
Reduction Reactions
RSO serves as a precursor in rabeprazole synthesis via selective reduction:
-
Catalytic hydrogenation :
Reagent : Palladium on carbon (Pd/C) under hydrogen gas
Outcome : N-oxide group reduction yields rabeprazole with 98% purity . -
Industrial scalability : Continuous flow reactors enhance efficiency, achieving 98.78% purity in 56 seconds .
Metabolic Pathways
In hepatic environments, RSO undergoes enzymatic transformations:
-
Demethylation :
Enzyme : CYP2C19 and CYP3A4
Product : O-demethylated metabolites with altered pharmacokinetics . -
Sulfation : Conjugation with sulfuric acid increases water solubility for renal excretion .
Key Finding : Demethylation reduces RSO’s plasma half-life from 1.5 hours to <30 minutes in CYP2C19 poor metabolizers .
Stability Under pH Variation
RSO exhibits unique stability compared to rabeprazole:
Condition | Rabeprazole Degradation | RSO Stability |
---|---|---|
Acidic (pH 1–3) | Rapid decomposition | >90% intact |
Neutral (pH 7) | Moderate degradation | 85% intact |
Alkaline (pH 9–10) | Stable | 95% intact |
This stability allows RSO to serve as a storage-stable intermediate .
Comparative Reactivity
Table 2: Reactivity of Benzimidazole Derivatives
Compound | Oxidation Sensitivity | Reduction Efficiency | Metabolic Half-Life |
---|---|---|---|
Rabeprazole Sulfide | High | Low | 2.1 hours |
Rabeprazole Sulfide N-Oxide | Moderate | High | 1.5 hours |
Rabeprazole Sulfone | Low | None | 4.8 hours |
Synthetic By-Product Management
Applications De Recherche Scientifique
Scientific Research Applications
-
Pharmaceutical Formulations
- RSO is primarily utilized in pharmaceutical formulations aimed at treating gastrointestinal disorders due to its potent acid-inhibitory effects. Its derivatives are being studied for their varying degrees of biological activity, which may provide new therapeutic options beyond traditional PPIs.
-
Metabolic Studies
- Research indicates that RSO can participate in metabolic reactions such as demethylation, leading to various metabolites with potentially different pharmacological profiles. Understanding these metabolic pathways is crucial for optimizing therapeutic regimens involving rabeprazole-based treatments.
-
Interaction Studies
- RSO's interaction with cytochrome P450 enzymes during metabolism has been a focus of investigation. These interactions can influence the efficacy and safety profiles of medications taken concurrently with rabeprazole, highlighting the importance of understanding drug-drug interactions in clinical settings.
-
Continuous Flow Microreactor Applications
- Recent studies have explored the use of continuous flow microreactors for the synthesis of rabeprazole from RSO. This method improves production efficiency significantly compared to traditional batch processes, yielding high-purity products rapidly (98.78% purity in just 56 seconds) while also enhancing stability during reactions .
Mécanisme D'action
The mechanism of action of Rabeprazole Sulfide N-Oxide involves its interaction with the gastric H+/K+ ATPase enzyme, similar to rabeprazole. It inhibits the final step of gastric acid secretion by binding to the enzyme and preventing the exchange of hydrogen and potassium ions. This action reduces the production of gastric acid, providing relief from acid-related disorders.
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Rabeprazole Sulfide N-Oxide and related metabolites/impurities:
Metabolic and Pharmacological Differences
- Produced via fungal biotransformation (e.g., Cunninghamella blakesleeana) with a 72.4% conversion rate under optimized conditions .
- Rabeprazole Sulfide : A key intermediate in rabeprazole synthesis and a major in vivo metabolite. Exhibits acid instability, limiting direct therapeutic use .
- Rabeprazole Sulfone : Formed via sulfide oxidation, this compound lacks therapeutic efficacy but is critical for monitoring oxidative degradation in drug formulations .
- Rabeprazole Sulfone N-Oxide : A "double-oxidized" derivative (sulfone + N-oxide) with enhanced polarity. Its role in drug metabolism remains uncharacterized, but it serves as a reference standard in analytical workflows .
Biotransformation Pathways
- O-Demethylation : Cunninghamella blakesleeana catalyzes the removal of a methyl group from rabeprazole sulfide, yielding O-demethyl rabeprazole sulfide. This reaction is pH- and substrate concentration-dependent, with optimal conversion at pH 6.0 and 3 g/L substrate .
- Sulfone Formation : Oxidation of the sulfide group to sulfone occurs under strong oxidative conditions, often during storage or manufacturing .
Analytical Differentiation
- Mass Spectrometry (MS) : this compound (m/z 359.44) is distinguishable from O-demethyl rabeprazole sulfide (m/z 329.12) and sulfone derivatives (m/z 375.44–391.44) via high-resolution MS .
- Chromatography : Reverse-phase HPLC with C18 columns effectively separates these compounds based on polarity differences .
Research Implications
- Drug Safety : Monitoring this compound levels ensures compliance with impurity thresholds (e.g., ICH guidelines) .
- Metabolite Activity : O-Demethyl rabeprazole sulfide’s pharmacological profile warrants further study to assess its contribution to rabeprazole’s therapeutic effects .
- Synthetic Chemistry : Structural modifications (e.g., N-oxide, sulfone) highlight the need for controlled synthesis to minimize undesired byproducts .
Activité Biologique
Rabeprazole sulfide N-oxide is a metabolite of rabeprazole, a proton pump inhibitor (PPI) commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and potential therapeutic implications.
Overview of Rabeprazole and Its Metabolites
Rabeprazole is a member of the benzimidazole class of PPIs, functioning primarily by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion. The drug undergoes extensive metabolism in the liver, leading to various metabolites, including rabeprazole sulfide and this compound. The latter is formed through the oxidation of the sulfide group in rabeprazole sulfide.
This compound exhibits biological activity that may differ from its parent compound. Research indicates that it retains some inhibitory effects on gastric acid secretion but may also influence other biological pathways:
- HIF-1α Induction : Recent studies have shown that rabeprazole can induce hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This induction can promote vascular repair and resolution of inflammation, particularly in models of sepsis and lung injury .
- Inflammatory Response Modulation : Rabeprazole treatment has been linked to reduced expression of pro-inflammatory cytokines and improved outcomes in models of endotoxemia-induced lung injury . This suggests that its metabolites, including this compound, may contribute to anti-inflammatory effects.
Metabolic Pathways
The metabolism of rabeprazole involves several pathways that lead to the formation of various metabolites. Notably:
- O-Demethylation : Rabeprazole sulfide can undergo O-demethylation, resulting in metabolites that may exhibit different pharmacological properties .
- Oxidation : The conversion of rabeprazole sulfide to its N-oxide form involves oxidation processes that can significantly affect its stability and biological activity .
Case Study 1: Vascular Repair and Inflammation Resolution
A study conducted on mouse models demonstrated that rabeprazole significantly enhanced vascular repair following inflammatory lung injury. The treatment resulted in reduced vascular leakage and neutrophil sequestration during the repair phase, indicating its potential utility in managing sepsis-related complications .
Case Study 2: Dose-Response Relationship
In another investigation, a dose-response study was performed to assess the effects of varying concentrations of rabeprazole on HIF-1α expression in human lung microvascular endothelial cells (HLMVECs). The results showed a clear dose-dependent increase in HIF-1α mRNA levels, suggesting that optimal dosing could maximize therapeutic benefits while minimizing adverse effects .
Data Tables
Metabolite | Formation Pathway | Biological Activity |
---|---|---|
Rabeprazole | Direct administration | PPI activity |
Rabeprazole Sulfide | Sulfide oxidation | Moderate PPI activity |
This compound | Oxidation of sulfide | HIF-1α induction; anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What synthetic routes are used to prepare Rabeprazole Sulfide N-Oxide, and what critical parameters must be controlled during its synthesis?
this compound is synthesized via oxidation of the corresponding sulfide derivative, a common step in proton pump inhibitor (PPI) production. Key parameters include:
- pH control during extraction to minimize sulfone byproduct formation (maintain pH ~9–11 for optimal yield) .
- Use of oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) under controlled temperature (20–25°C) to prevent over-oxidation.
- Monitoring reaction progress with LC/MS to ensure intermediate conversion .
Q. What analytical techniques are recommended for identifying this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard. Methodological considerations include:
- Gradient elution : Initial 10% mobile phase B (acetonitrile), ramping to 90% B by 3.5 minutes to resolve polar metabolites .
- Mass transitions : Use m/z 362→150 for this compound, with a retention time of ~3.21 minutes .
- Internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How should reference standards for this compound be prepared and validated?
Certified reference materials (CRMs) must adhere to pharmacopeial guidelines:
- Multi-level traceability : Ensure alignment with USP/EP/BP primary standards .
- Stability testing : Store at -10°C to -25°C to prevent degradation; validate purity (>98%) via NMR and LC/MS .
- Documentation : Provide SMILES strings (e.g.,
O=C(N1C=CC=C1)S(=O)CC2=NC=CC(C)=C2OCCCOC
) for structural verification .
Advanced Research Questions
Q. How can mass spectrometry parameters be optimized to distinguish this compound from co-eluting metabolites?
Advanced differentiation requires:
- High-resolution MS : Use instruments with ≤3 ppm mass accuracy (e.g., Orbitrap or Q-TOF) to resolve isobaric interferences (e.g., sulfone vs. N-oxide derivatives) .
- MS/MS fragmentation : Compare diagnostic ions (e.g., m/z 150 for N-oxide vs. m/z 214 for hydroxylated metabolites) .
- Collision energy optimization : Adjust CE (10–30 eV) to enhance specificity for low-abundance ions .
Q. What strategies resolve discrepancies in metabolite identification across studies on this compound?
Contradictions arise from variations in sample preparation or instrumentation. Mitigation approaches include:
- Cross-lab validation : Share raw data (e.g., .raw MS files) for independent reproducibility checks .
- Isotopic labeling : Use - or -labeled analogs to confirm fragmentation patterns .
- Meta-analysis : Pool datasets from multiple studies (e.g., plasma samples from 9+ subjects) to identify consensus metabolites .
Q. How can microbial biotransformation models elucidate metabolic pathways of this compound?
Cunninghamella blakesleeana is a validated model for studying oxidative metabolism:
- Biotransformation conditions : Incubate Rabeprazole Sulfide with fungal cultures (pH 7.0, 28°C, 120 rpm) for 72 hours .
- Metabolite profiling : Use HR-MS and -NMR to detect O-demethylation products (e.g., loss of 14 Da from parent compound) .
- Comparative analysis : Align microbial metabolites with human liver microsome data to predict in vivo pathways .
Q. Methodological Notes
Propriétés
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSOUPMFBQXHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582521 | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924663-40-1 | |
Record name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924663-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.